An In-depth Technical Guide to the Chemical Properties of N,N-Dimethylpiperazine-1-carboxamide
An In-depth Technical Guide to the Chemical Properties of N,N-Dimethylpiperazine-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylpiperazine-1-carboxamide is a disubstituted piperazine derivative with potential applications in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and thorough characterization data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Identity and Physical Properties
N,N-Dimethylpiperazine-1-carboxamide, with the CAS number 41340-78-7, is a tertiary amine and a carboxamide.[1] Its fundamental properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N,N-dimethylpiperazine-1-carboxamide[1] |
| CAS Number | 41340-78-7[1][2] |
| Molecular Formula | C₇H₁₅N₃O[1][2] |
| Canonical SMILES | CN(C)C(=O)N1CCNCC1[1] |
| InChI | InChI=1S/C7H15N3O/c1-9(2)7(11)10-5-3-8-4-6-10/h8H,3-6H2,1-2H3[1] |
| InChIKey | XMFYMWXCIWIHAC-UHFFFAOYSA-N[1] |
| Synonyms | 1-(Dimethylcarbamoyl)piperazine, Piperazine-1-carboxylic acid dimethylamide[2][3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 157.21 g/mol | [1][2] |
| Boiling Point | 79-80 °C at 0.2 mmHg | [4] |
| Flash Point | 118.9 °C | Alfa Aesar |
| Density | 1.058 g/cm³ | Alfa Aesar |
| XlogP3 | -0.9 | [1] |
| Polar Surface Area | 35.6 Ų | [1] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Synthesis
The primary route for the synthesis of N,N-Dimethylpiperazine-1-carboxamide involves the reaction of piperazine with dimethylcarbamoyl chloride. This reaction is a nucleophilic acyl substitution where the secondary amine of piperazine attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride.
Synthesis Workflow
Caption: General workflow for the synthesis of N,N-Dimethylpiperazine-1-carboxamide.
Experimental Protocol
This is a generalized procedure based on standard organic synthesis techniques for amide bond formation.
Materials:
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Piperazine
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Dimethylcarbamoyl chloride
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Triethylamine (or another suitable base)
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Dichloromethane (or another suitable inert solvent)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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To a solution of piperazine (1.0 equivalent) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of dimethylcarbamoyl chloride (1.0 equivalent) in dichloromethane to the cooled reaction mixture dropwise.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N,N-Dimethylpiperazine-1-carboxamide.
Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
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A representative spectrum and peak assignments would be presented here.
¹³C NMR (Carbon NMR):
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A representative spectrum and peak assignments would be presented here.
Mass Spectrometry (MS)
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Method: Electron Ionization (EI) or Electrospray Ionization (ESI)
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Expected m/z: [M]+• at 157.12 (for EI), [M+H]+ at 158.13 (for ESI)
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A representative mass spectrum with fragmentation analysis would be presented here.
Infrared (IR) Spectroscopy
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A representative IR spectrum with key absorption bands identified would be presented here.
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C=O stretch (amide): ~1640 cm⁻¹
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C-N stretch: ~1200-1350 cm⁻¹
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N-H stretch (secondary amine in piperazine ring): Should be absent in the product.
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Safety Information
N,N-Dimethylpiperazine-1-carboxamide is associated with several hazard classifications.[1]
Table 3: GHS Hazard Information
| Hazard Class | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral | GHS07 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | GHS07 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | GHS05 | H314: Causes severe skin burns and eye damage[1] |
| Acute Toxicity, Inhalation | GHS07 | H332: Harmful if inhaled[1] |
Precautionary Statements: P260, P261, P264, P270, P271, P280, P301+P317, P301+P330+P331, P302+P352, P302+P361+P354, P304+P340, P305+P354+P338, P316, P317, P321, P330, P362+P364, P363, P405, and P501.[1]
Logical Relationships in Characterization
The following diagram illustrates the logical flow of characterizing a synthesized sample of N,N-Dimethylpiperazine-1-carboxamide.
Caption: Logical workflow for the purification and characterization of N,N-Dimethylpiperazine-1-carboxamide.
Conclusion
This technical guide provides a detailed summary of the chemical properties, a viable synthetic route, and the necessary analytical methods for the characterization of N,N-Dimethylpiperazine-1-carboxamide. The compiled data and protocols are intended to facilitate its use in research and development, particularly in the fields of medicinal chemistry and organic synthesis. Adherence to appropriate safety protocols is crucial when handling this compound.
